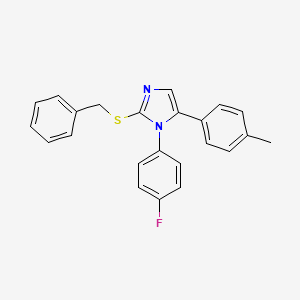

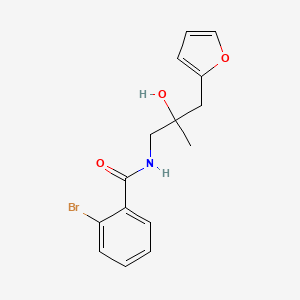

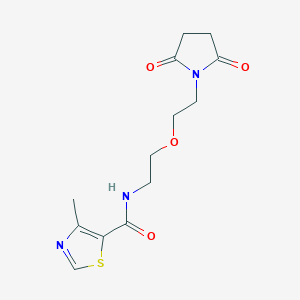

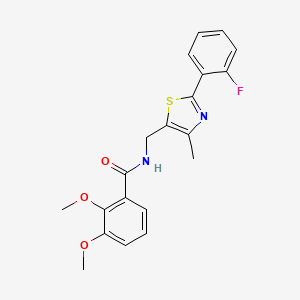

![molecular formula C20H14FN3OS B2516628 N-([2,3'-bipyridin]-4-ylmethyl)-5-fluorobenzo[b]thiophene-2-carboxamide CAS No. 2034267-96-2](/img/structure/B2516628.png)

N-([2,3'-bipyridin]-4-ylmethyl)-5-fluorobenzo[b]thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiophene-2-carboxamide derivatives are a class of organic compounds that contain a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom, and a carboxamide group. They have been studied for their diverse biological activities .

Synthesis Analysis

The synthesis of thiophene-2-carboxamide derivatives typically involves the reaction of acyl chlorides with heterocyclic amine derivatives . The structures of the synthesized compounds are usually confirmed by spectroscopic methods such as 1H and 13C NMR, and mass spectra .Molecular Structure Analysis

The molecular structure of thiophene-2-carboxamide derivatives can be analyzed using techniques like X-ray crystallography . These compounds often form complexes with transition metal ions, and their structures can be influenced by factors such as hydrogen bonding .Chemical Reactions Analysis

Thiophene-2-carboxamide derivatives can undergo various chemical reactions. For example, they can be used to synthesize analogs with different alkyl chains . The reactivity of these compounds can be influenced by the substituents on the thiophene ring and the carboxamide group.Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene-2-carboxamide derivatives can be determined using various techniques. For example, their molecular weight can be calculated based on their molecular formula , and their infrared spectra can provide information about their functional groups .Applications De Recherche Scientifique

Therapeutic Importance

Thiophene and its substituted derivatives, such as the compound , are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Anti-Inflammatory Properties

These compounds are remarkably effective with respect to their biological and physiological functions such as anti-inflammatory . They can be used to treat inflammation-related diseases.

Anti-Psychotic Properties

Thiophene-based compounds have also been reported to have anti-psychotic properties . This makes them potential candidates for the treatment of various mental disorders.

Anti-Arrhythmic Properties

These compounds have anti-arrhythmic properties , which means they can be used in the treatment of irregular heartbeats.

Anti-Anxiety Properties

Thiophene-based compounds also have anti-anxiety properties , making them potential candidates for the treatment of anxiety disorders.

Anti-Fungal Properties

They also have anti-fungal properties , which means they can be used to treat various fungal infections.

Anti-Cancer Properties

Thiophene-based compounds have been reported to have anti-cancer properties . This makes them potential candidates for cancer treatment.

Anti-Microbial Properties

Lastly, these compounds have anti-microbial properties , which means they can be used to treat various microbial infections.

Mécanisme D'action

Target of Action

Similar thiophene-2-carboxamide derivatives have been found to interact with proteins like the type 2a sarco/endoplasmic reticulum ca 2+ -atpase (serca2a) which plays a central role in the intracellular ca 2+ homeostasis of cardiac myocytes .

Mode of Action

A similar compound was found to enhance serca2a ca 2+ -atpase and ca 2+ transport activities in cardiac sr vesicles . This suggests that N-([2,3’-bipyridin]-4-ylmethyl)-5-fluorobenzo[b]thiophene-2-carboxamide might have a similar mode of action.

Result of Action

A similar compound was found to increase the action potential-induced ca 2+ transients and sr ca 2+ load, with negligible effects on l-type ca 2+ channels and na + /ca 2+ exchanger .

Orientations Futures

Propriétés

IUPAC Name |

5-fluoro-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14FN3OS/c21-16-3-4-18-15(9-16)10-19(26-18)20(25)24-11-13-5-7-23-17(8-13)14-2-1-6-22-12-14/h1-10,12H,11H2,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTWNPCKJNJYCFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=CC(=C2)CNC(=O)C3=CC4=C(S3)C=CC(=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B2516552.png)

![2-[4-(1-Hydroxyethyl)phenoxy]-2-methylpropanoic acid](/img/structure/B2516554.png)

![1-(4-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetate](/img/structure/B2516555.png)

![2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]-1-(3,4,5-trimethoxyphenyl)ethan-1-one](/img/structure/B2516557.png)

![4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-amine;hydrochloride](/img/structure/B2516562.png)

![N-Benzyl-3-[(4-cyano-3-nitropyridin-2-YL)amino]-N-methylpropanamide](/img/structure/B2516567.png)

![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide](/img/structure/B2516568.png)